N-(2-chlorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
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Overview
Description
This compound is a derivative of pyrazinamide, a first-line drug used in tuberculosis therapy . It contains a pyrazine ring, which is a nitrogen-containing heterocycle . Pyrazine derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through aminodehalogenation of acyl chlorides .Molecular Structure Analysis
The compound likely contains a pyrazine ring, which is a six-membered ring with two nitrogen atoms . Further structural analysis would require more specific information or computational chemistry techniques.Scientific Research Applications
Antiallergic Activity
A study by Nohara et al. (1985) synthesized antiallergic compounds related to the pyrazolo[4,3-c]pyridine structure, demonstrating significant potency against allergic reactions in rats. This research underscores the potential of such compounds in treating allergies and suggests clinical studies for further exploration (Nohara et al., 1985).
Anticancer and Anti-5-lipoxygenase Activities
Rahmouni et al. (2016) developed novel pyrazolopyrimidines derivatives showing anticancer and anti-5-lipoxygenase activities. These findings indicate the compound's dual therapeutic potential in cancer treatment and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial Activity
Panda, Karmakar, and Jena (2011) investigated the antibacterial activity of pyrazolopyridine derivatives, finding moderate to good effectiveness against both Gram-negative and Gram-positive bacteria. This study highlights the compound's utility in developing new antimicrobial agents (Panda, Karmakar, & Jena, 2011).
Future Directions
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of action
Without specific studies on “N-(2-chlorobenzyl)-5-isopropyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide”, it’s difficult to determine its exact mode of action. Similar compounds often interact with their targets through hydrogen bonds and other non-covalent interactions .
Biochemical pathways
Indole derivatives, which share some structural similarities, have been found to possess various biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
Lipophilicity is a key factor related to the cell transmembrane transport and other biological processes of many compounds .
Result of action
Similar compounds have shown a range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-oxo-5-propan-2-yl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2/c1-10(2)22-8-12(15-13(9-22)17(24)21-20-15)16(23)19-7-11-5-3-4-6-14(11)18/h3-6,8-10H,7H2,1-2H3,(H,19,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMRVLMUZWXSPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C2C(=NNC2=O)C(=C1)C(=O)NCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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